4-(2,4-Dimethylphenyl)-2-formylphenol
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Overview
Description
4-(2,4-Dimethylphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenol group substituted with a formyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the formylation of 4-(2,4-dimethylphenyl)phenol using a Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), in solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: 4-(2,4-Dimethylphenyl)-2-carboxyphenol.
Reduction: 4-(2,4-Dimethylphenyl)-2-hydroxymethylphenol.
Substitution: 4-(2,4-Dimethylphenyl)-2-nitrophenol, 4-(2,4-Dimethylphenyl)-2-bromophenol.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-2-formylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-formylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethylphenyl)phenol
- 4-(2,4-Dimethylphenyl)-2-hydroxybenzaldehyde
- 4-(2,4-Dimethylphenyl)-2-methoxyphenol
Uniqueness
4-(2,4-Dimethylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a dimethylphenyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-14(11(2)7-10)12-4-6-15(17)13(8-12)9-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQKECTCWDNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685064 |
Source
|
Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-87-6 |
Source
|
Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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